Cas no 1378265-53-2 (3-aminooxolane-2-carboxylic acid)

3-Aminooxolane-2-carboxylic acid is a cyclic amino acid derivative characterized by its oxolane (tetrahydrofuran) ring structure, which incorporates both amino and carboxylic acid functional groups. This compound is of interest in medicinal chemistry and peptide research due to its constrained conformation, which can enhance binding affinity and metabolic stability in bioactive molecules. Its structural rigidity makes it a valuable scaffold for designing enzyme inhibitors or peptidomimetics. The presence of both functional groups allows for further derivatization, facilitating its incorporation into more complex architectures. This compound is typically used in academic and industrial research settings for exploring structure-activity relationships in drug discovery.
3-aminooxolane-2-carboxylic acid structure
1378265-53-2 structure
商品名:3-aminooxolane-2-carboxylic acid
CAS番号:1378265-53-2
MF:C5H9NO3
メガワット:131.129861593246
MDL:MFCD12024768
CID:5241487
PubChem ID:53421314

3-aminooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • INDEX NAME NOT YET ASSIGNED
    • 3-aminooxolane-2-carboxylic acid
    • MDL: MFCD12024768
    • インチ: 1S/C5H9NO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)
    • InChIKey: OVGHASDQKHPORW-UHFFFAOYSA-N
    • ほほえんだ: C(C1OCCC1N)(=O)O

計算された属性

  • せいみつぶんしりょう: 131.058243149g/mol
  • どういたいしつりょう: 131.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.8

3-aminooxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-299832-2.5g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
2.5g
$1370.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027412-1g
3-Aminooxolane-2-carboxylic acid
1378265-53-2 95%
1g
¥5180.0 2023-04-10
Enamine
EN300-299832-10g
3-aminooxolane-2-carboxylic acid
1378265-53-2
10g
$3007.0 2023-09-06
Enamine
EN300-299832-0.25g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-299832-0.1g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-299832-0.5g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-299832-1g
3-aminooxolane-2-carboxylic acid
1378265-53-2
1g
$699.0 2023-09-06
Enamine
EN300-299832-5.0g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-299832-1.0g
3-aminooxolane-2-carboxylic acid
1378265-53-2 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-299832-5g
3-aminooxolane-2-carboxylic acid
1378265-53-2
5g
$2028.0 2023-09-06

3-aminooxolane-2-carboxylic acid 関連文献

3-aminooxolane-2-carboxylic acidに関する追加情報

3-Aminooxolane-2-carboxylic Acid (CAS No. 1378265-53-2): A Versatile Building Block in Organic Synthesis

3-Aminooxolane-2-carboxylic acid (CAS No. 1378265-53-2) is a highly valuable heterocyclic compound that has gained significant attention in the field of organic chemistry and pharmaceutical research. This unique molecule, characterized by its oxolane (tetrahydrofuran) ring structure with both amino and carboxylic acid functional groups, serves as a crucial building block for the synthesis of various biologically active compounds.

The growing interest in 3-aminooxolane-2-carboxylic acid derivatives stems from their potential applications in drug discovery and development. Researchers are particularly interested in how this scaffold can be modified to create novel small molecule therapeutics, especially in areas such as neurological disorders and metabolic diseases. The compound's structural features make it an excellent candidate for developing bioactive molecules with improved pharmacokinetic properties.

From a chemical perspective, 3-aminooxolane-2-carboxylic acid offers several advantages as a synthetic intermediate. The presence of both amino and carboxyl groups on adjacent carbon atoms allows for diverse chemical modifications, enabling the creation of various derivatives. This versatility has made it particularly valuable in medicinal chemistry applications, where researchers are constantly seeking new molecular scaffolds with drug-like properties.

Recent studies have highlighted the potential of oxolane-containing compounds in addressing current challenges in drug development. The saturated oxygen heterocycle provides structural rigidity while maintaining good solubility profiles, making 3-aminooxolane-2-carboxylic acid derivatives attractive candidates for oral drug formulations. This characteristic is particularly relevant given the pharmaceutical industry's focus on improving drug bioavailability and reducing side effects.

The synthesis of 3-aminooxolane-2-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this important intermediate. These advancements align with the growing demand for sustainable chemical processes in both academic and industrial settings.

In the context of current research trends, 3-aminooxolane-2-carboxylic acid has emerged as a key player in the development of targeted therapies. Its molecular framework has been incorporated into compounds being investigated for various therapeutic areas, reflecting the pharmaceutical industry's shift toward more precise and personalized medicine approaches. This aligns well with the increasing focus on precision medicine in contemporary healthcare.

The analytical characterization of 3-aminooxolane-2-carboxylic acid and its derivatives typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial structural information that helps researchers understand the compound's behavior in different environments and its interactions with biological targets. Such detailed characterization is essential for quality control in pharmaceutical manufacturing processes.

From a commercial perspective, the demand for high-quality 3-aminooxolane-2-carboxylic acid has been steadily increasing. Suppliers specializing in fine chemicals and pharmaceutical intermediates have recognized its importance and are expanding their product portfolios to include this compound and its derivatives. The market growth reflects the compound's expanding applications in both research and development settings.

Looking toward future applications, researchers are exploring the potential of 3-aminooxolane-2-carboxylic acid in emerging fields such as bioconjugation chemistry and prodrug development. Its unique structural features make it suitable for creating innovative drug delivery systems and diagnostic agents. These developments are particularly relevant in the context of advancing theranostic approaches that combine therapeutic and diagnostic capabilities.

Quality standards for 3-aminooxolane-2-carboxylic acid have become increasingly stringent, with manufacturers implementing rigorous quality control measures to ensure consistency and purity. This is particularly important for pharmaceutical applications where even minor impurities can significantly impact drug safety and efficacy. The compound's stability under various storage conditions is also an important consideration for both suppliers and end-users.

In academic research, 3-aminooxolane-2-carboxylic acid continues to serve as an important tool for studying structure-activity relationships in medicinal chemistry. Researchers utilize this scaffold to investigate how specific structural modifications affect biological activity, contributing to the broader understanding of molecular recognition processes. These fundamental studies often lead to breakthroughs in drug design methodologies.

The regulatory landscape surrounding 3-aminooxolane-2-carboxylic acid remains favorable for research and development purposes. As a non-controlled substance with well-characterized properties, it offers researchers flexibility in exploring its potential applications without significant regulatory hurdles. This accessibility has contributed to its growing popularity in both academic and industrial laboratories.

From a technical perspective, handling 3-aminooxolane-2-carboxylic acid requires standard laboratory precautions appropriate for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety practices should always be followed when working with this material. These include using appropriate personal protective equipment and working in well-ventilated areas, in line with general laboratory safety protocols.

The future outlook for 3-aminooxolane-2-carboxylic acid appears promising, with ongoing research uncovering new potential applications. As synthetic methodologies continue to advance and our understanding of biological systems grows, this versatile building block is likely to play an increasingly important role in the development of novel chemical entities for various applications beyond pharmaceuticals, including agrochemicals and material science.

In conclusion, 3-aminooxolane-2-carboxylic acid (CAS No. 1378265-53-2) represents a valuable chemical entity with diverse applications in modern chemistry and drug discovery. Its unique structural features, combined with its synthetic versatility, make it an important tool for researchers across multiple disciplines. As scientific understanding progresses and new applications emerge, this compound is poised to maintain its relevance in the ever-evolving landscape of chemical research and development.

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